Rhenium trioxide

描述

属性

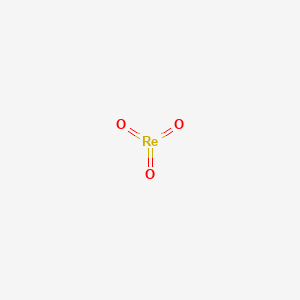

IUPAC Name |

trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJKUDBYALHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061662 | |

| Record name | Rhenium oxide (ReO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.205 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with a green luster (solid may appear blue); [Merck Index] Green or violet odorless powder; [MSDSonline] | |

| Record name | Rhenium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-28-9 | |

| Record name | Rhenium oxide (ReO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (ReO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium oxide (ReO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FET0Y2C413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Rhenium Trioxide (ReO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Rhenium Trioxide (ReO₃), a material of significant interest due to its unique metallic conductivity and structural simplicity. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize ReO₃ in advanced applications.

Crystal Structure of this compound (ReO₃)

This compound most commonly crystallizes in a primitive cubic unit cell.[1] This structure is often likened to the perovskite (ABO₃) structure but with the A cation site at the center of the unit cell being vacant.[1][2][3] The fundamental building block of the ReO₃ structure is the ReO₆ octahedron, where a central rhenium atom is coordinated to six oxygen atoms.[2][4] These ReO₆ octahedra are linked at their corners, forming a three-dimensional network.[2][5] Each oxygen atom is linearly bonded to two rhenium atoms.[4]

The crystal system for the most common phase of ReO₃ is cubic, belonging to the space group Pm-3m (No. 221).[1][4][5] This highly symmetric and simple structure is a key factor in many of its interesting physical properties.

While the cubic phase is the most prevalent, other crystallographic forms of ReO₃ have been reported, including trigonal (R-3c space group) and hexagonal (P6₃22 space group) structures.[6][7] The stability of these phases can be influenced by factors such as pressure and synthesis conditions.

Lattice Parameters

The lattice parameter is a critical descriptor of the unit cell of a crystal. For the common cubic phase of ReO₃, the lattice parameter 'a' has been determined by various experimental and computational methods. The reported values are generally in close agreement, as summarized in the table below.

| Crystal System | Space Group | Lattice Parameter 'a' (Å) | Reference |

| Cubic | Pm-3m | 3.742 | [1] |

| Cubic | Pm-3m | 3.747 | [8] |

| Cubic | Pm-3m | 3.75 | [8] |

| Cubic | Pm-3m | 3.77 | [4] |

| Cubic | Pm-3m | 3.796 | [6] |

Note: Minor variations in lattice parameters can arise from different experimental conditions (e.g., temperature, pressure) and measurement techniques.

The Re-O bond length in the cubic structure is consistently reported to be around 1.88 Å to 1.90 Å.[4][6]

For other, less common phases of ReO₃, the lattice parameters are different:

| Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Hexagonal | P6₃22 | a = 4.916, c = 4.505 | [7] |

Experimental Determination of Crystal Structure and Lattice Parameters

The crystallographic data for ReO₃ are primarily determined using diffraction techniques. These methods provide detailed information about the atomic arrangement within the crystal.

3.1. X-ray Diffraction (XRD)

X-ray diffraction is a fundamental and widely used technique for crystal structure analysis.

Methodology:

-

Sample Preparation: A powdered sample of crystalline ReO₃ is prepared and mounted on a sample holder. For thin films, the film is directly mounted in the path of the X-ray beam.

-

Instrumentation: A diffractometer is used, which consists of an X-ray source (commonly Cu Kα radiation), a goniometer to rotate the sample and detector, and an X-ray detector.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are determined by the lattice parameters according to Bragg's Law (nλ = 2d sinθ). The relative intensities of the peaks provide information about the atomic positions within the unit cell.

-

Structure Refinement: The experimental diffraction pattern is compared to calculated patterns for different crystal structures. Rietveld refinement is a common method used to refine the crystal structure parameters, including lattice parameters, atomic positions, and thermal parameters, to achieve the best fit between the observed and calculated patterns.

3.2. Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for determining the positions of light atoms like oxygen with high precision.

Methodology:

-

Neutron Source: The experiment requires a source of thermal neutrons, typically from a nuclear reactor or a spallation source.

-

Sample Preparation: A relatively large single crystal or a significant amount of powder is required due to the weaker interaction of neutrons with matter compared to X-rays.

-

Data Collection: A monochromatic neutron beam is directed at the sample. The scattered neutrons are detected by a position-sensitive detector.

-

Data Analysis: Similar to XRD, the diffraction pattern is analyzed to determine the crystal structure. Neutron diffraction is particularly sensitive to the nuclear scattering length, which can provide more accurate positions for oxygen atoms in the ReO₆ octahedra compared to XRD.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the crystal structure and properties of this compound.

Caption: Workflow for the synthesis and characterization of ReO₃.

Conclusion

This compound possesses a remarkably simple and highly symmetric cubic crystal structure, which is the foundation for its unique physical properties. The precise determination of its lattice parameters through techniques like X-ray and neutron diffraction is crucial for understanding its behavior and for the rational design of new materials and applications. This guide provides the fundamental crystallographic information and experimental context necessary for researchers working with this intriguing metallic oxide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (ReO3) [globalsino.com]

- 3. Perovskite-related ReO3-type structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. mp-190: ReO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 7. mp-9761: ReO3 (hexagonal, P6_322, 182) [legacy.materialsproject.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis of Rhenium Trioxide from Rhenium(VII) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing Rhenium Trioxide (ReO₃) from Rhenium(VII) Oxide (Re₂O₇). It is designed to equip researchers and professionals in chemistry and drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the synthetic pathways involved.

Introduction

This compound is a remarkable inorganic compound with a distinctive metallic luster and high electrical conductivity, comparable to some metals.[1][2] Its unique properties make it a material of interest in catalysis, electronics, and materials science. The synthesis of pure ReO₃ from the more common and commercially available Rhenium(VII) oxide is a critical process for accessing this valuable material. This guide details three principal methods for this conversion: the reduction of a methanolic solution of Re₂O₇, the solvothermal decomposition of a Re₂O₇-dioxane complex, and the annealing of amorphous rhenium oxide thin films.

Synthesis Methodologies

Several effective methods have been developed for the synthesis of this compound from Rhenium(VII) oxide. The choice of method often depends on the desired form of the final product, such as nanocrystals or thin films, and the available laboratory equipment.

Reduction of a Methanolic Solution of Rhenium(VII) Oxide

This method offers a straightforward approach to produce thin films of this compound. The process involves the controlled reduction of a solution of Rhenium(VII) oxide in methanol (B129727) upon heating.

Experimental Protocol:

-

Preparation of the Precursor Solution: Prepare a 0.1 M solution of Rhenium(VII) oxide (Re₂O₇) by dissolving the appropriate amount of Re₂O₇ powder in methanol.[1]

-

Deposition and Reaction: Deposit the 0.1 M Re₂O₇ solution onto a suitable substrate, such as a glass plate.[1]

-

Thermal Reduction: Heat the substrate in a convection oven at 250°C for 5 minutes. During this time, the methanol will evaporate, and the Re₂O₇ will be reduced to ReO₃, forming a brick-red film on the substrate.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Re₂O₇ Solution Concentration | 0.1 M in Methanol | [1] |

| Reaction Temperature | 250°C | [1] |

| Reaction Time | 5 minutes | [1] |

| Product Form | Brick-red thin film | [1] |

Solvothermal Decomposition of Rhenium(VII) Oxide-Dioxane Complex

The solvothermal method is particularly useful for the synthesis of this compound nanoparticles.[2] This technique involves the decomposition of a pre-formed complex of Rhenium(VII) oxide and dioxane under elevated temperature and pressure in a sealed reaction vessel.

Experimental Protocol:

-

Formation of the Re₂O₇-Dioxane Complex: The Re₂O₇-dioxane complex is typically prepared by reacting Re₂O₇ with dioxane. While the specific stoichiometry can vary, the formation of a stable precursor is key.[3]

-

Solvothermal Synthesis: In a typical procedure, the pre-synthesized Re₂O₇-dioxane complex is placed in a solvothermal autoclave with a suitable solvent, such as toluene.[2]

-

Reaction Conditions: The autoclave is then heated to 200°C.[2] The elevated temperature and pressure within the sealed vessel facilitate the decomposition of the complex and the formation of ReO₃ nanoparticles.

-

Product Isolation: After the reaction is complete, the autoclave is cooled to room temperature. The resulting ReO₃ nanoparticles can be isolated by centrifugation, washed with an appropriate solvent (e.g., toluene) to remove any unreacted precursors or byproducts, and then dried.

Quantitative Data:

| Parameter | Value | Reference |

| Precursor | Re₂O₇-dioxane complex | [2] |

| Solvent | Toluene | [2] |

| Reaction Temperature | 200°C | [2] |

| Product Form | Nanoparticles | [2] |

Annealing of Amorphous Rhenium Oxide (ReOₓ) Thin Films

This method is a common technique in materials science for producing crystalline thin films. It involves a two-step process: first, the deposition of an amorphous film of rhenium oxide, followed by a thermal annealing step to induce crystallization into the desired ReO₃ phase.

Experimental Protocol:

-

Deposition of Amorphous ReOₓ Film: An amorphous rhenium oxide (ReOₓ) film is deposited onto a substrate using a technique such as reactive DC magnetron sputtering from a metallic rhenium target in an argon-oxygen (Ar/O₂) atmosphere.[4][5]

-

Thermal Annealing: The substrate with the amorphous ReOₓ film is then placed in a furnace and annealed in an air atmosphere.[4]

-

Crystallization: The annealing process is typically carried out at a temperature of approximately 250°C. This thermal treatment provides the necessary energy for the amorphous film to crystallize into the cubic ReO₃ structure.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Deposition Method | Reactive DC Magnetron Sputtering | [4][5] |

| Sputtering Target | Metallic Rhenium | [4] |

| Sputtering Atmosphere | Argon/Oxygen (Ar/O₂) | [4] |

| Annealing Temperature | ~250°C | [4] |

| Annealing Atmosphere | Air | [4] |

| Product Form | Crystalline thin film | [4] |

Experimental Workflows and Logical Relationships

To visualize the synthesis processes, the following diagrams illustrate the key steps and relationships in each methodology.

Caption: Workflow for the synthesis of ReO₃ film via methanol reduction.

Caption: Workflow for solvothermal synthesis of ReO₃ nanoparticles.

References

physical properties of Rhenium trioxide solid

An In-depth Technical Guide to the Physical Properties of Rhenium Trioxide (ReO₃) Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ReO₃) is an inorganic compound notable for its unique combination of properties, behaving as a metal in terms of its electrical conductivity while being an oxide.[1][2] It presents as a red solid with a metallic luster, resembling copper in appearance.[1][2] Its distinctive perovskite-like crystal structure is the foundation for its remarkable electronic, thermal, and optical characteristics. This guide provides a comprehensive overview of the core physical properties of solid ReO₃, details the experimental protocols used for their characterization, and visualizes key structural and procedural relationships.

Physical Properties of this compound

The physical properties of ReO₃ are summarized in the following tables, categorized for clarity and ease of comparison.

General and Crystallographic Properties

This compound most commonly adopts a simple cubic crystal structure, similar to the perovskite structure but without the central 'A' cation.[1][3] This leads to a framework of corner-sharing ReO₆ octahedra.[1][4] A hexagonal phase has also been reported.[1]

| Property | Cubic (α-ReO₃) | Hexagonal | Notes |

| Appearance | Deep red crystalline solid with metallic lustre.[2][5] | - | Can appear blue-green in transmitted light.[6] |

| Molar Mass | 234.205 g/mol [5][7] | 234.205 g/mol | |

| Density | 6.92 - 7.29 g/cm³[4][5][8] | 8.48 g/cm³ | Density varies slightly based on synthesis and stoichiometry. |

| Crystal System | Cubic[2][5] | Hexagonal | Cubic phase is stable from cryogenic temperatures up to its melting point.[3] |

| Space Group | Pm-3m (No. 221)[2][5] | P6₃22 (No. 182) | |

| Lattice Parameter (a) | 3.742 - 3.77 Å[2][4][5] | 4.87 Å | |

| Lattice Parameter (c) | 3.742 - 3.77 Å | 4.47 Å | |

| Re-O Bond Length | 1.88 Å[4] | 1.90 Å | All Re-O bonds are equivalent in the cubic structure.[4] |

| Re-O-Re Bond Angle | 180°[9] | - | Linear bonding is crucial for electronic properties. |

Mechanical Properties

Experimental data on the mechanical properties of solid ReO₃, such as hardness and Young's modulus, are not extensively reported in the literature, which is common for brittle metallic oxides. However, theoretical calculations provide insight into its bulk modulus and Poisson's ratio.

| Property | Cubic (Calculated) | Hexagonal (Calculated) | Notes |

| Bulk Modulus (K) | 243 GPa[10] | 183 GPa[1] | Indicates high resistance to compression. |

| Poisson's Ratio (ν) | 0.28[10] | 0.26[1] |

Thermal Properties

ReO₃ exhibits unusual thermal properties, including negative thermal expansion at low temperatures. It decomposes before boiling.

| Property | Value | Notes |

| Melting Point | 400 °C (673 K)[5][11] | Decomposes under vacuum via disproportionation: 3ReO₃ → Re₂O₇ + ReO₂.[2][5] |

| Boiling Point | 750 °C[8][11] | - |

| Standard Heat of Formation (ΔH°f) | -140.8 ± 0.9 kcal/mol[12] | - |

| Standard Molar Entropy (S°₂₉₈) | 16.55 ± 0.02 cal/deg·mol[12] | Measured via low-temperature calorimetry.[12] |

| Debye Temperature (ΘD) | 460 ± 10 K[13] | Derived from specific heat measurements.[13] |

| Electronic Specific Heat Coeff. (γ) | 6.45 ± 0.07 mcal/mol·K²[13] | Indicates a significant density of states at the Fermi level, consistent with metallic behavior.[13] |

| Coefficient of Thermal Expansion (α) | Negative below ~294 K[6][14] Max. Negative Value: ~ -2.56 ppm/K[14] | Exhibits negative thermal expansion (NTE), contracting upon heating at low temperatures.[6][14] The transition temperature depends on sample purity and crystallinity.[6] |

Electronic and Magnetic Properties

ReO₃ is often termed a "covalent metal" due to its remarkably low electrical resistivity, which is comparable to that of metallic copper.[15] This behavior stems from its unique electronic band structure.

| Property | Value | Temperature | Notes |

| Electrical Resistivity (ρ) | 100.0 nΩ·m (1.0 x 10⁻⁵ Ω·cm)[5] | 300 K | Resistivity decreases with decreasing temperature, a hallmark of metallic conductors.[5] |

| 6.0 nΩ·m (6.0 x 10⁻⁷ Ω·cm)[5] | 100 K | ||

| (8.95 ± 0.03) × 10⁻⁶ Ω·cm[16] | 300 K | Measured on single crystals.[16] | |

| Hall Coefficient (R_H) | (-3.28 ± 0.10) × 10⁻⁴ cm³/C[16] | 300 K | The negative sign indicates that electrons are the majority charge carriers.[16] |

| Magnetic Susceptibility (χ) | +16.0 × 10⁻⁶ cm³/mol[2][5] | - | Indicates weak paramagnetism. |

| Band Gap | 0.00 eV[4] | - | Consistent with metallic behavior. |

Optical Properties

The metallic nature of ReO₃ also influences its optical characteristics, giving it a distinct color and luster.

| Property | Value | Notes |

| Appearance | Red solid with a metallic lustre.[2][5] | Appears green or blue-green in transmitted light.[6][8] |

| Refractive Index (n_D) | 1.68[5][17] | This value is for the sodium D-line (589 nm). |

| Key Spectral Feature | Plasmonic band around 520-530 nm for nanoparticles.[13] | The high density of free electrons allows for surface plasmon resonance, similar to noble metals.[13] |

Experimental Protocols

The characterization of ReO₃ involves a variety of synthesis and analytical techniques. The methodologies for key experiments are detailed below.

Synthesis of Single Crystals: Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a widely used method to grow high-purity single crystals of inorganic solids like ReO₃.[18][19]

-

Preparation: A high-purity quartz ampoule (e.g., 15 cm length, 1 cm diameter) is thoroughly cleaned and dried. The starting material, typically polycrystalline ReO₃ powder, is placed at one end of the ampoule (the "source"). A transport agent, commonly a halogen such as iodine (I₂) or chlorine (Cl₂), is introduced into the ampoule.[20][21] The amount of agent is calculated to produce a pressure of ~0.1-1.0 atm at the reaction temperature.[21] The ampoule is then evacuated to a high vacuum and sealed with a torch.

-

Transport: The sealed ampoule is placed in a two-zone horizontal tube furnace, which allows for the creation of a precise temperature gradient.[21] For the ReO₃ system (an endothermic transport reaction), the source zone (T₂) is heated to a higher temperature than the growth or "sink" zone (T₁) (e.g., T₂ > T₁).[20]

-

Reaction Mechanism: At the hotter source zone (T₂), the solid ReO₃ reacts with the gaseous transport agent to form a volatile metal-halide species (e.g., a rhenium oxyhalide). This gaseous complex diffuses along the temperature gradient to the cooler sink zone (T₁).[20]

-

Crystal Growth: At the sink zone, the reverse reaction occurs. The gaseous complex decomposes, depositing ReO₃ in the form of single crystals and releasing the transport agent, which then diffuses back to the source zone to continue the cycle.[20] Over a period of several days to weeks, well-formed, high-purity crystals grow at the sink end.

-

Parameters: Critical parameters that control crystal quality and size include the temperatures of the source and sink zones, the magnitude of the temperature gradient, the concentration (pressure) of the transport agent, and the duration of the experiment.[20]

Structural Characterization: X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystal structure, phase purity, and lattice parameters of ReO₃.

-

Sample Preparation: For powder XRD, a small amount of finely ground ReO₃ is packed into a sample holder. For thin films, the film on its substrate is mounted directly onto the diffractometer stage.

-

Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å) is used.

-

Data Collection: The sample is irradiated with the X-ray beam at a specific angle of incidence (θ), and a detector records the intensity of the diffracted X-rays at an angle of 2θ. The 2θ angle is scanned over a specified range (e.g., 10° to 80°) to generate a diffraction pattern.

-

Data Analysis: The resulting pattern is a plot of diffraction intensity versus 2θ. The positions (2θ values) of the diffraction peaks are determined by the crystal lattice parameters according to Bragg's Law (nλ = 2d sinθ). The crystal structure and space group are identified by comparing the experimental peak positions and relative intensities to standard patterns from crystallographic databases (e.g., ICDD). Lattice parameters are refined using software that performs a least-squares fit to the peak positions.

Electronic Transport Measurement: Four-Point Probe & Hall Effect

These measurements are crucial for quantifying the metallic behavior of ReO₃.

-

Sample Preparation: A single crystal or thin film of ReO₃ with a defined geometry (e.g., a square for van der Pauw method or a rectangular bar for a Hall bar) is required. Four electrical contacts are made at the corners or edges of the sample, typically using a conductive epoxy or wire bonder.

-

Four-Point Probe (Resistivity):

-

Setup: A high-impedance current source is connected to the outer two probes (e.g., probes 1 and 4), and a sensitive voltmeter is connected to the inner two probes (probes 2 and 3).[22] This configuration eliminates contributions from contact resistance.

-

Measurement: A known, stable DC current (I) is passed through the outer probes. The resulting voltage drop (V) across the inner probes is measured.[22]

-

Calculation: The resistance R = V/I. The resistivity (ρ) is calculated from the resistance using a geometric correction factor that depends on the sample thickness and the probe spacing. For a thin film with thickness t much smaller than the probe spacing s, the sheet resistance Rₛ ≈ 4.532 * (V/I), and the resistivity ρ = Rₛ * t.[22]

-

-

Hall Effect (Carrier Density and Type):

-

Setup: The sample is placed in a uniform magnetic field (B) oriented perpendicular to the sample surface. Current (I) is passed between two opposite contacts (e.g., along the x-axis), and the Hall voltage (V_H) is measured across the other two contacts (along the y-axis).

-

Measurement: The Hall voltage is measured as the magnetic field is swept from negative to positive values. This helps to cancel out voltage offsets from probe misalignment.

-

Calculation: The Hall coefficient is calculated as R_H = (V_H * t) / (I * B), where t is the sample thickness. The carrier density (n) is then determined by n = 1 / (e * R_H), where e is the elementary charge. The sign of R_H indicates the carrier type (negative for electrons, positive for holes).[16]

-

Thermal Analysis: Calorimetry

Calorimetry can be used to determine thermodynamic properties such as the heat of formation.

-

Setup: A simple coffee-cup calorimeter, consisting of two nested Styrofoam cups with a lid, a magnetic stirrer, and a precise thermometer or temperature probe, is used.[1]

-

Procedure:

-

A known mass of a reactant solution (e.g., 100.0 mL of 1.0 M HCl) is placed in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.[17]

-

A precisely weighed mass of ReO₃ powder is added to the acid. The lid is quickly replaced, and the solution is stirred continuously.[17]

-

The temperature is recorded at regular intervals until a maximum temperature (T_final) is reached and the temperature begins to fall.[1]

-

-

Calculation:

-

The temperature change is ΔT = T_final - T_initial.

-

The heat absorbed by the solution is q_solution = m_solution * C_s * ΔT, where m_solution is the total mass of the solution and C_s is its specific heat capacity (often approximated as that of water, 4.184 J/g·°C).

-

The heat of the reaction is q_rxn = -q_solution (assuming negligible heat loss to the calorimeter).

-

The molar enthalpy of reaction (ΔH) is calculated by dividing q_rxn by the number of moles of the limiting reactant (ReO₃). Using Hess's Law and other known heats of formation, the standard enthalpy of formation for ReO₃ can be determined.[1][17]

-

Visualizations: Structures and Workflows

Crystal Structure of Cubic ReO₃

The fundamental structure of cubic ReO₃ consists of a 3D network of corner-sharing ReO₆ octahedra.

Caption: ReO₆ octahedron, the building block of the cubic ReO₃ crystal structure.

Origin of Metallic Conductivity in ReO₃

The metallic behavior of ReO₃ arises from the specific arrangement of its crystal structure, which facilitates the overlap of electron orbitals to form a continuous conduction band.

Caption: Relationship between crystal structure and metallic conductivity in ReO₃.

Experimental Workflow: Synthesis and Characterization

A typical research workflow for producing and analyzing ReO₃ involves synthesis followed by a series of characterization steps to confirm its properties.

Caption: Workflow for synthesis and multi-faceted characterization of ReO₃.

Conclusion

This compound is a remarkable material whose physical properties are dominated by its unique cubic perovskite-type structure. Its framework of corner-sharing octahedra facilitates strong orbital overlap, leading to metallic conductivity that is highly unusual for a metal oxide. Its thermal properties, particularly its negative thermal expansion at low temperatures, and its distinct optical characteristics make it a subject of continuing research interest. The experimental protocols detailed herein provide a foundation for the reliable synthesis and characterization of this fascinating solid-state compound.

References

- 1. tsfx.edu.au [tsfx.edu.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. escholarship.org [escholarship.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]

- 6. researchgate.net [researchgate.net]

- 7. umu.se [umu.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic properties of rhenium oxides, 8 to 1,400 K [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling the Structure and Properties of Layered and Mixed ReO3–WO3 Thin Films Deposited by Reactive DC Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perovskite-related ReO3-type structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exp. 9: Calorimetry and Hess’ Law – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 16. cpfs.mpg.de [cpfs.mpg.de]

- 17. mdpi.com [mdpi.com]

- 18. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]

- 19. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 20. Four-Point Probe Manual [four-point-probes.com]

- 21. m.youtube.com [m.youtube.com]

- 22. web.colby.edu [web.colby.edu]

The Discovery and Scientific History of Rhenium Trioxide: A Technical Guide

Abstract

Rhenium trioxide (ReO₃) stands as a unique compound in inorganic chemistry, notable for its simple cubic perovskite-like structure and remarkably high electrical conductivity, which rivals that of some metals. This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of this compound. It details the initial prediction of its parent element, rhenium, the challenges of its isolation, and the key scientific contributions that elucidated its structure and characteristics. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis, tabulated quantitative data for its properties, and graphical representations of its historical and structural context.

A Predicted Element: The Path to Rhenium

The story of this compound begins with the prediction of its constituent metal, rhenium. In 1869, the brilliant Russian chemist Dmitri Mendeleev, in formulating his periodic table, left gaps for elements yet to be discovered.[1] Below manganese in Group 7, he predicted the existence of two elements he termed "eka-manganese" (later to be technetium) and "dvi-manganese" (rhenium).[2] Mendeleev predicted an atomic weight of 190 for dvi-manganese, remarkably close to rhenium's actual atomic weight of 186.2.[2]

The search for these missing elements was a significant scientific endeavor. In 1908, Japanese chemist Masataka Ogawa believed he had found element 43, naming it "nipponium." However, it is now widely believed he had unknowingly isolated element 75, rhenium, but misidentified it.[3][4]

The definitive discovery of rhenium occurred in 1925.[1] A team of German chemists, Walter Noddack, Ida Tacke (later Noddack), and Otto Berg, conducted a meticulous search.[5] They correctly reasoned that the missing element would be found not in manganese ores, but in ores of its horizontal neighbors in the periodic table, such as platinum and columbite.[3][6] Using X-ray spectroscopy, they successfully detected element 75 in platinum ore and columbite.[3][7] They named the element Rhenium, derived from Rhenus, the Latin name for the Rhine River, in honor of Ida Tacke's birthplace.[4][7] The team's persistence was further demonstrated in 1928 when they successfully extracted the first gram of rhenium from an arduous processing of 660 kilograms of molybdenite.[4][5]

Synthesis of this compound

This compound is a deep red solid with a metallic luster that visually resembles copper.[8] It is the only stable trioxide among the Group 7 elements.[8] Early and still common laboratory syntheses involve the reduction of the higher oxide, rhenium(VII) oxide (Re₂O₇).

Several reduction pathways have been established:

-

Reduction by Carbon Monoxide: Re₂O₇ + CO → 2 ReO₃ + CO₂ (at 200 °C).[8][9]

-

Reduction by Elemental Rhenium: 3 Re₂O₇ + Re → 7 ReO₃ (at 400 °C).[8][9]

-

Reduction by Dioxane: This method is particularly useful as it proceeds at lower temperatures via a dioxane complex.[8][10]

More recently, various methods have been developed for the synthesis of ReO₃ nanostructures, including solvothermal decomposition of a Re₂O₇-dioxane complex, hydrothermal synthesis, and chemical vapor deposition (CVD).[11]

Detailed Experimental Protocol: Synthesis via Dioxane Reduction

This protocol is based on the established method of reducing Rhenium(VII) oxide with dioxane, as referenced in Inorganic Syntheses.[8][9] This procedure is valued for its production of pure ReO₃.[10]

Materials:

-

Rhenium(VII) oxide (Re₂O₇)

-

Anhydrous 1,4-Dioxane (B91453)

-

Schlenk flask or similar reaction vessel with a condenser

-

Inert atmosphere (Nitrogen or Argon) supply

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Preparation: In a clean, dry Schlenk flask under a positive pressure of inert gas, add Rhenium(VII) oxide.

-

Dissolution: Carefully add anhydrous 1,4-dioxane to the flask with stirring. Re₂O₇ will dissolve to form a solution containing the Re₂O₇-dioxane complex.

-

Complex Decomposition: Attach a condenser to the flask. Gently heat the solution using a heating mantle. The complex will begin to decompose, and the red precipitate of this compound will form. The gentle heating controls the decomposition rate.[10]

-

Completion: Continue heating until the precipitation of the red solid appears complete. The supernatant liquid should become colorless.

-

Isolation: Allow the mixture to cool to room temperature. Collect the solid product by filtration under an inert atmosphere.

-

Washing and Drying: Wash the collected solid with small portions of anhydrous dioxane to remove any unreacted starting material or byproducts. Dry the final product, a deep red crystalline powder, in a vacuum oven at a mild temperature.

Safety Precautions: Rhenium(VII) oxide is hygroscopic and should be handled in a dry environment. Dioxane is flammable and a potential peroxide-former; always use anhydrous and stabilized grades. All operations should be conducted in a well-ventilated fume hood.

Properties and Characterization

This compound's properties are dominated by its unique crystal and electronic structure. It is often described as a "covalent metal" due to its high conductivity despite being an oxide.[10]

Crystallographic and Physical Properties

The crystal structure of ReO₃ was first reported by K. Meisel in 1932. It adopts a simple (primitive) cubic unit cell and is often used as a structural prototype.[8] The structure is analogous to the perovskite (ABO₃) structure but lacks the large 'A' cation at the body-center position.[8][9] Each rhenium atom is octahedrally coordinated to six oxygen atoms, and these ReO₆ octahedra share corners to form a three-dimensional network.[8]

| Property | Value | Citations |

| Chemical Formula | ReO₃ | [8] |

| Molar Mass | 234.205 g/mol | [8] |

| Appearance | Deep red crystalline solid with a metallic, copper-like luster | [8] |

| Crystal System | Cubic | [8] |

| Space Group | Pm-3m (No. 221) | [8] |

| Lattice Parameter (a) | 3.742 Å (374.2 pm) | [8] |

| Density | 6.92 g/cm³ | [8] |

| Melting Point | Decomposes at ~400 °C under vacuum | [8] |

| Electrical Resistivity | 100.0 nΩ·m (at 300 K)6.0 nΩ·m (at 100 K) | [8] |

| Magnetic Susceptibility (χ) | +16.0 × 10⁻⁶ cm³/mol | [8] |

Table 1: Key Physical and Crystallographic Properties of this compound.

Chemical Properties

This compound is chemically robust. It is insoluble in water and dilute, non-oxidizing acids.[12] However, it reacts with strong oxidizing agents.

| Reaction | Products | Conditions | Citations |

| Reaction with Conc. Nitric Acid | Perrhenic Acid (HReO₄) | Dissolves in concentrated HNO₃ | [8] |

| Thermal Disproportionation | Re₂O₇ + ReO₂ | Heating to 400 °C under vacuum | [8] |

| Chlorination | This compound chloride (ReO₃Cl) | Reaction with Cl₂ gas | [8] |

| Lithium Intercalation | LiReO₃ and Li₂ReO₃ | Reaction with n-butyllithium | [8] |

Table 2: Summary of Key Chemical Reactions of this compound.

Conclusion

From its theoretical prediction by Mendeleev to its definitive isolation by Noddack, Tacke, and Berg, the story of rhenium and its trioxide is a testament to the predictive power of the periodic table and the rigors of analytical chemistry. This compound continues to be of significant interest to the scientific community, not only for its historical importance but also for its unusual metallic conductivity, simple cubic structure, and catalytic potential. The data and protocols presented in this guide offer a foundational resource for professionals engaged in materials science, catalysis, and advanced chemical research.

References

- 1. britannica.com [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.unt.edu [chemistry.unt.edu]

- 4. Rhenium - Wikipedia [en.wikipedia.org]

- 5. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]

- 6. Ida Noddack and the missing elements | Feature | RSC Education [edu.rsc.org]

- 7. A tale of oblivion: Ida Noddack and the ‘universal abundance’ of matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Rhenium compounds - Wikipedia [en.wikipedia.org]

- 10. "this compound, rhenium heptoxide and rehnium trichloride as hydroge" by William J. Bartley [scholarsarchive.byu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

Unveiling the Metallic Nature of an Oxide: A Technical Guide to the Unusual Conductivity of Rhenium Trioxide

For Immediate Release

Palo Alto, CA – December 16, 2025 – In the world of materials science, the metallic conductivity of Rhenium trioxide (ReO₃) stands as a remarkable anomaly. While most oxides are insulators, ReO₃ exhibits electrical conductivity comparable to that of some metals, a property that has intrigued researchers for decades. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the core principles governing this unusual behavior, presenting a comprehensive overview of its electronic structure, transport properties, and the experimental methodologies used to characterize them.

The Structural Foundation of Metallic Conductivity

This compound crystallizes in a simple cubic perovskite-like structure (space group Pm-3m), with a lattice parameter of approximately 3.74 Å.[1] This structure consists of a three-dimensional network of corner-sharing ReO₆ octahedra. A key feature of the ReO₃ structure is the linear Re-O-Re bonds, which are crucial for the establishment of its metallic properties.

The Electronic Origin of High Conductivity

The metallic nature of ReO₃ arises from the unique overlap of atomic orbitals between rhenium and oxygen atoms. The rhenium 5d orbitals and the oxygen 2p orbitals hybridize to form the electronic band structure. Specifically, the covalent mixing of the Rhenium t₂g orbitals and the Oxygen pπ orbitals results in the formation of a partially filled conduction band.[2] This allows for the delocalization of electrons throughout the crystal lattice, leading to high electrical conductivity. The Fermi level is located within this conduction band, a hallmark of metallic materials.

Quantitative Analysis of Transport Properties

The metallic behavior of this compound is quantitatively substantiated by its electrical transport properties, which exhibit a strong dependence on temperature.

Electrical Resistivity

A defining characteristic of metals is the decrease in electrical resistivity with decreasing temperature. ReO₃ follows this trend, with its resistivity dropping significantly as the temperature is lowered.

| Temperature (K) | Electrical Resistivity (Ω·m) |

| 300 | 1.00 x 10⁻⁷ |

| 100 | 6.0 x 10⁻⁹ |

Table 1: Temperature Dependence of Electrical Resistivity in Single Crystal ReO₃.[1]

Hall Effect

The Hall effect provides insights into the nature and density of charge carriers. In ReO₃, the Hall coefficient is negative, indicating that the majority charge carriers are electrons.

| Temperature (K) | Hall Coefficient (m³/C) | Carrier Density (m⁻³) |

| 300 | -3.28 x 10⁻¹⁰ | 1.90 x 10²⁸ |

| 4.2 | -3.80 x 10⁻¹⁰ | 1.64 x 10²⁸ |

Table 2: Hall Coefficient and Carrier Density of Single Crystal ReO₃ at Different Temperatures.

Seebeck Coefficient

Experimental Protocols

The characterization of the electrical properties of this compound relies on precise experimental techniques for both material synthesis and measurement.

Synthesis of Single Crystals: Chemical Vapor Transport

High-quality single crystals of ReO₃ are essential for accurate measurements of its intrinsic properties. Chemical Vapor Transport (CVT) is a widely used method for growing such crystals.

Principle: The CVT method involves the transport of a solid material via the gas phase, driven by a temperature gradient and a chemical transport agent. For ReO₃, a halogen, such as iodine (I₂), can be used as the transport agent.

Generalized Protocol:

-

Precursor Preparation: High-purity ReO₃ powder is used as the starting material.

-

Ampoule Sealing: The ReO₃ powder and a small amount of the transport agent (e.g., I₂) are sealed in a quartz ampoule under vacuum.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. The source zone, containing the ReO₃ powder, is maintained at a higher temperature (T₂), while the growth zone is kept at a slightly lower temperature (T₁).

-

Transport and Deposition: At T₂, the ReO₃ reacts with the transport agent to form a volatile gaseous species (e.g., a rhenium oxyhalide). This gas diffuses to the cooler growth zone (T₁), where the reverse reaction occurs, leading to the deposition of ReO₃ single crystals.

-

Crystal Growth: Over time, well-formed single crystals of ReO₃ grow in the cooler zone.

Measurement of Electrical Resistivity: The Four-Point Probe Method

The four-point probe method is a standard technique for measuring the resistivity of materials, which minimizes the influence of contact resistance.

Principle: A current is passed through two outer probes, and the voltage is measured between two inner probes.

Protocol:

-

Sample Preparation: A single crystal of ReO₃ with a well-defined geometry is prepared.

-

Probe Contact: Four equally spaced, collinear probes are brought into contact with the surface of the crystal.

-

Current Application: A constant DC current (I) is applied through the two outer probes.

-

Voltage Measurement: The voltage difference (V) between the two inner probes is measured using a high-impedance voltmeter.

-

Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a geometric correction factor that depends on the sample dimensions and probe placement.

Measurement of Hall Effect: The van der Pauw Method

The van der Pauw method is a versatile technique for measuring the Hall coefficient and resistivity of arbitrarily shaped, flat samples.

Principle: The method involves applying a current and measuring the voltage between different pairs of contacts on the periphery of the sample, both with and without a magnetic field.

Protocol:

-

Sample Preparation: A thin, flat single crystal of ReO₃ of uniform thickness is prepared. Four small ohmic contacts are made on the periphery of the sample.

-

Resistivity Measurement (B=0):

-

A current (I₁₂) is passed through two adjacent contacts (e.g., 1 and 2), and the voltage (V₃₄) is measured across the other two contacts (3 and 4).

-

The current and voltage contacts are then permuted to obtain a second resistance value (R₂₃,₄₁).

-

The sheet resistance is calculated using the van der Pauw equation.

-

-

Hall Voltage Measurement (B>0):

-

A magnetic field (B) is applied perpendicular to the sample plane.

-

A current (I₁₃) is passed through two opposite contacts (e.g., 1 and 3), and the voltage (V₂₄) is measured across the other two contacts (2 and 4). This voltage is the Hall voltage.

-

-

Hall Coefficient Calculation: The Hall coefficient (Rн) is calculated using the formula: Rн = (Vн * t) / (I * B), where 't' is the sample thickness.

Theoretical Model of Metallic Conductivity

The unusual metallic conductivity of ReO₃ can be understood through a simplified signaling pathway that illustrates the key orbital interactions leading to the formation of a conduction band.

This diagram illustrates that the interaction between Rhenium 5d and Oxygen 2p orbitals leads to the formation of bonding (valence band) and anti-bonding (conduction band) states. The crucial aspect for metallic conductivity is that the π-anti-bonding band is only partially filled, allowing for the free movement of electrons.

Conclusion

The metallic conductivity of this compound is a fascinating phenomenon rooted in its unique crystal and electronic structure. The linear Re-O-Re bonds facilitate significant overlap between Rhenium 5d and Oxygen 2p orbitals, leading to the formation of a partially filled conduction band and, consequently, metallic behavior. This technical guide has provided a comprehensive overview of the quantitative transport properties, the experimental methodologies for their measurement, and the underlying theoretical framework that explains this unusual characteristic. Further research, particularly in characterizing the thermoelectric properties in more detail, will continue to unravel the rich physics of this remarkable oxide.

References

An In-depth Technical Guide to Rhenium Trioxide (ReO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhenium Trioxide (ReO₃), a compound with unique properties that make it a subject of significant interest in materials science and catalysis. This document details its fundamental chemical and physical characteristics, experimental protocols for its synthesis and characterization, and visual representations of its structural and procedural aspects.

Core Chemical and Physical Properties

This compound, with the chemical formula ReO₃ , is an inorganic compound also known as Rhenium(VI) oxide.[1][2][3] It is a red solid with a metallic luster, resembling copper in appearance.[1] The molar mass of ReO₃ is 234.205 g/mol .[1][2] Other sources may round this to 234.21 g/mol .[4][5]

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | ReO₃ | [1][2][3] |

| Molar Mass | 234.205 g/mol | [1][2] |

| Appearance | Deep red crystals with a metallic lustre | [1] |

| Density | 6.92 g/cm³ | [1] |

| Melting Point | 400 °C (decomposes) | [1] |

| Crystal Structure | Primitive cubic | [1][6] |

| Space Group | Pm-3m (No. 221) | [6] |

| Lattice Parameter (a) | 3.742 Å (374.2 pm) | [1] |

| Magnetic Susceptibility (χ) | +16.0·10⁻⁶ cm³/mol | [1] |

| Refractive Index (n_D) | 1.68 | [1] |

Crystal and Electronic Structure

This compound crystallizes in a primitive cubic unit cell.[1][6] Its structure is similar to that of perovskite (ABO₃) but lacks the large A cation at the center of the unit cell.[1][7] Each rhenium atom is octahedrally coordinated by six oxygen atoms, and these ReO₆ octahedra share corners to form a three-dimensional network.[1][6]

Unlike most metal oxides which are insulators, ReO₃ exhibits high electronic conductivity, comparable to that of some metals.[8][9] This metallic behavior arises from the overlap of the rhenium 5d and oxygen 2p orbitals, leading to the formation of a partially filled conduction band.[9][10]

Experimental Protocols

Several methods have been reported for the synthesis of ReO₃. The choice of method can influence the morphology and purity of the final product.

Method 1: Reduction of Rhenium(VII) Oxide

A common laboratory-scale synthesis involves the reduction of Rhenium(VII) oxide (Re₂O₇).

-

Reactants : Rhenium(VII) oxide (Re₂O₇) and a reducing agent such as carbon monoxide (CO) or elemental rhenium (Re).[1]

-

Procedure with Carbon Monoxide :

-

Procedure with Elemental Rhenium :

-

Alternative Reducing Agent : Dioxane can also be used to reduce Re₂O₇.[1]

Method 2: Physical Vapor Transport for Nanowire Synthesis

Highly crystalline ReO₃ nanowires can be synthesized via a physical vapor transport method.

-

Precursor : ReO₃ powder.

-

Procedure :

Standard solid-state characterization techniques are employed to verify the structure, purity, and properties of synthesized ReO₃.

-

X-ray Diffraction (XRD) : Used to confirm the cubic crystal structure and determine the lattice parameters.

-

High-Resolution Transmission Electron Microscopy (HRTEM) : Provides detailed information about the crystal structure and morphology, especially for nanomaterials.[11]

-

Raman Spectroscopy : Can be used to identify the characteristic vibrational modes of the Re-O bonds.

-

Photoelectron Spectroscopy (PES) : Techniques like soft X-ray and hard X-ray PES are used to investigate the electronic band structure.[8]

Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and experimental workflows related to this compound.

Caption: Synthesis pathways for this compound from Rhenium(VII) Oxide.

Caption: Experimental workflow for the characterization of this compound.

Applications and Significance

This compound's unique combination of a simple crystal structure and high metallic conductivity makes it a model system for studying electronic transport in oxides.[12] It also finds applications as a catalyst in organic synthesis, for example, in the reduction of amides.[1] Furthermore, its ability to intercalate ions like lithium has been explored. The properties of ReO₃ are of interest in the development of advanced materials for electronics and catalysis.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | O3Re | CID 102110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Rhenium » this compound [webelements.com]

- 4. Rhenium(VI) oxide this compound 1314-28-9 [sigmaaldrich.com]

- 5. Cas 1314-28-9,RHENIUM (VI) OXIDE | lookchem [lookchem.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Perovskite-related ReO3-type structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]

- 9. chemicalstructure.wordpress.com [chemicalstructure.wordpress.com]

- 10. escholarship.org [escholarship.org]

- 11. pure.skku.edu [pure.skku.edu]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

oxidation state of Rhenium in Rhenium trioxide

An In-depth Technical Guide on the Oxidation State of Rhenium in Rhenium Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the +6 oxidation state of rhenium in this compound (ReO₃). It covers the electronic structure, physicochemical properties, experimental protocols for synthesis and characterization, and catalytic applications relevant to chemical synthesis.

Introduction to this compound (ReO₃)

This compound, also known as Rhenium(VI) oxide, is a unique inorganic compound with the chemical formula ReO₃. It presents as a deep red solid with a distinct metallic lustre, visually resembling copper. What makes ReO₃ a subject of significant scientific interest is its unusually high electrical conductivity, a property not commonly observed in metal oxides. This metallic behavior, along with its catalytic activity, stems directly from the electronic configuration of rhenium in its +6 oxidation state.

The +6 Oxidation State and Electronic Structure of Rhenium

The oxidation number of rhenium in this compound is +6. This is determined by assigning the standard -2 oxidation state to each of the three oxygen atoms, leading to a +6 state for the single rhenium atom to maintain charge neutrality.

The electronic configuration of a neutral rhenium atom is [Xe] 4f¹⁴ 5d⁵ 6s². In the +6 oxidation state (Re⁶⁺), the atom loses six electrons, resulting in a configuration of [Xe] 4f¹⁴ 5d¹. This single electron in the d-orbital is fundamental to the material's properties.

In the solid state, ReO₃ adopts a cubic crystal structure similar to perovskite, but without the central 'A' cation. Each Re⁶⁺ ion is octahedrally coordinated to six oxygen atoms. This octahedral geometry causes the d-orbitals of rhenium to split into two energy levels: a lower-energy, triply degenerate t₂g set and a higher-energy, doubly degenerate e_g set. The single d-electron of Re⁶⁺ occupies the t₂g orbital set. The significant overlap between the rhenium 5d orbitals and the oxygen 2p orbitals leads to the formation of a partially filled conduction band, which is responsible for the metallic conductivity of ReO₃.

Physicochemical and Structural Properties

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | ReO₃ |

| Molar Mass | 234.205 g/mol |

| Appearance | Deep red crystalline solid with metallic lustre |

| Oxidation State of Re | +6 |

| Crystal Structure | Cubic |

| Space Group | Pm-3m |

| Lattice Constant (a) | 3.748 Å (374.8 pm) |

| Density | 6.92 g/cm³ |

| Melting Point | Decomposes at 400 °C (673 K) |

| Electrical Resistivity | 100.0 nΩ·m at 300 K; 6.0 nΩ·m at 100 K |

| Magnetic Susceptibility (χ) | +16.0·10⁻⁶ cm³/mol |

Experimental Protocols

Synthesis of this compound

One common method for synthesizing high-purity this compound is through the thermal decomposition of a Rhenium(VII) oxide-dioxane complex.

Materials and Equipment:

-

Rhenium(VII) oxide (Re₂O₇)

-

Anhydrous dioxane

-

Schlenk line or glovebox for inert atmosphere handling

-

Heating mantle and temperature controller

-

Glassware (Schlenk flask, condenser)

Procedure:

-

Complex Formation: In an inert atmosphere (e.g., argon or nitrogen), dissolve Rhenium(VII) oxide in anhydrous dioxane. The formation of the Re₂O₇-dioxane complex is an exothermic reaction.

-

Isolation of the Complex: Gently warm the solution to ensure complete dissolution, then cool to allow the complex to precipitate. Isolate the solid complex by filtration under inert atmosphere.

-

Thermal Decomposition: Transfer the isolated complex to a clean Schlenk flask. Heat the complex gently under vacuum or a slow flow of inert gas. The complex will decompose to yield pure this compound.

-

Product Collection: Once the decomposition is complete (indicated by a color change and cessation of gas evolution), cool the flask to room temperature. The resulting deep red solid is this compound.

Caption: Experimental workflow for the synthesis and characterization of ReO₃.

Oxidation State Analysis via X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that can identify the elemental composition and the chemical (oxidation) state of the elements within a material.

Equipment:

-

X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).

-

Ultra-high vacuum (UHV) chamber.

-

Sample holder.

-

Data analysis software (e.g., CasaXPS).

Procedure:

-

Sample Preparation: Press the synthesized this compound powder into a pellet or mount the powder on a conductive adhesive tape. Ensure the sample is clean and free from surface contamination.

-

Introduction into UHV: Introduce the sample into the UHV chamber of the XPS instrument. Allow the chamber to reach a pressure of <10⁻⁸ mbar.

-

Data Acquisition:

-

Perform a survey scan to identify all elements present on the surface.

-

Perform a high-resolution scan of the Re 4f region. This region is characteristic of the rhenium oxidation state.

-

-

Data Analysis:

-

The raw data will show a doublet for the Re 4f peak (Re 4f₇/₂ and Re 4f₅/₂) due to spin-orbit coupling.

-

After charge correction (often by referencing the C 1s peak at 284.8 eV), determine the binding energy of the Re 4f₇/₂ peak.

-

Compare the measured binding energy to literature values for known rhenium oxides to confirm the oxidation state. For ReO₃, the Re 4f₇/₂ peak is expected in the range of 42.9-44.0 eV.

-

Table 2: Typical Binding Energies for Rhenium Oxidation States

| Oxidation State | Compound Example | Re 4f₇/₂ Binding Energy (eV) |

| 0 | Re metal | ~40.0 - 40.6 |

| +4 | ReO₂ | ~41.5 - 42.5 |

| +6 | ReO₃ | ~42.9 - 44.0 |

| +7 | Re₂O₇ | ~45.0 - 46.5 |

Structure-Property Relationship

The unique properties of this compound are a direct consequence of its structure and the +6 oxidation state of Rhenium. The logical flow from the atomic level to the macroscopic properties is illustrated in the diagram below.

Caption: Relationship between ReO₃ structure and its metallic conductivity.

Relevance and Applications

While this compound is not directly used in drug development, its catalytic properties are of interest to professionals in pharmaceutical synthesis. ReO₃ has been shown to be an effective catalyst in various organic reactions, including the reduction of amides. The ability to efficiently catalyze such transformations is valuable in the synthesis of complex organic molecules that may serve as active pharmaceutical ingredients (APIs).

Furthermore, the study of rhenium-containing compounds is an active area of research in medicinal chemistry. Organometallic rhenium complexes, distinct from the simple oxide, are being investigated for their potential as antimicrobial and anticancer agents. A thorough understanding of the fundamental chemistry of rhenium, including its various oxidation states as exemplified by ReO₃, is crucial for the rational design of new metallodrugs.

Thermal Stability and Decomposition of Rhenium Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Rhenium trioxide (ReO₃), a compound distinguished by its unique metallic conductivity and perovskite-type crystal structure, is gaining significant attention in various scientific and technological fields. Its thermal behavior is a critical parameter influencing its synthesis, processing, and application, particularly in catalysis and materials science. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, consolidating available data to support research and development activities.

Thermal Decomposition of this compound

This compound is thermally stable up to approximately 400 °C.[1][2] Above this temperature, it undergoes decomposition. The primary decomposition products are Rhenium dioxide (ReO₂) and Rhenium heptoxide (Re₂O₇).[1] The decomposition behavior can be influenced by the surrounding atmosphere.

In an inert atmosphere or under vacuum, the decomposition of ReO₃ proceeds via disproportionation. One notable reaction upon heating to 400 °C in a vacuum is:

3 ReO₃(s) → Re₂O₇(g) + ReO₂(s) (Note: One source suggests ReO as a product, but ReO₂ is more commonly cited).[3]

This reaction involves the simultaneous oxidation and reduction of rhenium from the +6 oxidation state in ReO₃ to +7 in Re₂O₇ and +4 in ReO₂.

Decomposition Data

While specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the decomposition of pure ReO₃ is not extensively detailed in readily available literature, the key thermal event is its decomposition around 400°C. The following table summarizes the known decomposition characteristics.

| Parameter | Value | Conditions | Reference |

| Decomposition Temperature | ~400 °C | Inert Atmosphere/Vacuum | [1][2][3] |

| Decomposition Products | Re₂O₇ and ReO₂ | Inert Atmosphere/Vacuum | [1] |

| Decomposition Reaction | 3 ReO₃ → Re₂O₇ + ReO₂ | Vacuum | [3] |

Experimental Analysis of Thermal Stability

The thermal stability and decomposition of this compound are typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Below are generalized experimental protocols for the thermal analysis of metal oxides like this compound, based on best practices in the field.[4][5]

2.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which ReO₃ decomposes by measuring the change in mass as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A precise amount of ReO₃ powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or argon) to prevent oxidation.[4]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The analysis is typically run from room temperature to a temperature above the expected decomposition point (e.g., 600 °C).

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, indicated by a significant mass loss.

-

2.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the decomposition of ReO₃ to determine if the process is endothermic or exothermic.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of ReO₃ (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed for endothermic or exothermic peaks, which correspond to phase transitions or decomposition events.

-

Visualizing the Decomposition Pathway

The decomposition of this compound can be represented as a signaling pathway, illustrating the transition from the reactant to the products under the influence of heat.

Caption: Decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of investigating the thermal stability of this compound involves sample preparation followed by characterization using TGA and DSC.

Caption: Experimental workflow for thermal analysis of ReO₃.

References

Unveiling the Magnetic Landscape of Crystalline Rhenium Trioxide (ReO₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Crystalline Rhenium Trioxide (ReO₃), a material with a remarkably simple cubic perovskite structure, exhibits intriguing electronic properties that place it at the forefront of solid-state chemistry and materials science. This technical guide delves into the magnetic susceptibility of crystalline ReO₃, a fundamental property providing insight into its electronic structure and potential applications. Theoretical calculations and available experimental data indicate that ReO₃ is a Pauli paramagnetic metal with a very small, nearly temperature-independent positive magnetic susceptibility. This behavior is a direct consequence of its metallic nature, where a partially filled conduction band gives rise to a weak magnetic response in the presence of an external magnetic field.

Introduction

This compound (ReO₃) is a metallic oxide notable for its high electrical conductivity, comparable to that of some metals.[1] Its unique crystal structure, consisting of a three-dimensional network of corner-sharing ReO₆ octahedra, gives rise to its distinctive electronic properties. The rhenium atom in ReO₃ is in a +6 oxidation state, with a single d-electron (5d¹) that occupies the t₂g orbitals. The overlap of these orbitals with the oxygen p-orbitals leads to the formation of a partially filled conduction band, which is responsible for its metallic behavior. Understanding the magnetic susceptibility of ReO₃ is crucial for a complete picture of its solid-state properties and for exploring its potential in various technological applications.

Theoretical Framework: The Pauli Paramagnetism of a Metallic Oxide

The magnetic properties of crystalline ReO₃ are best understood through the lens of its electronic band structure. As a metallic conductor, the dominant magnetic contribution is Pauli paramagnetism. This phenomenon arises from the spin reorientation of conduction electrons near the Fermi level in the presence of an applied magnetic field.

The key aspects of the theoretical model are:

-

Metallic Conduction Band: The overlap of Re 5d(t₂g) and O 2p orbitals results in the formation of a conduction band that is partially filled by the single 5d electron of Re⁶⁺.

-

Density of States at the Fermi Level: The application of a magnetic field leads to a shift in the energy levels for spin-up and spin-down electrons. This results in a net magnetic moment as the population of electrons in these states adjusts to the new energy landscape. The magnitude of this induced magnetism is proportional to the density of states at the Fermi level, N(E_F).

-

Temperature Independence: Unlike Curie paramagnetism observed in materials with localized magnetic moments, Pauli paramagnetism is largely independent of temperature. This is because the thermal energy (kT) is typically much smaller than the Fermi energy (E_F), and only electrons within a narrow energy range (~kT) around the Fermi level are thermally excited and can contribute to the magnetic susceptibility.

Theoretical calculations from the Materials Project, based on density functional theory (DFT), support this picture, predicting a non-magnetic ground state for ReO₃ with a total magnetization of 0.00 µB per formula unit. This is consistent with the delocalized nature of the d-electron in the metallic lattice, which does not give rise to a localized magnetic moment.

Below is a simplified logical diagram illustrating the origin of Pauli paramagnetism in crystalline ReO₃.

References

A Technical Guide to Theoretical and Computational Modeling of Rhenium Trioxide (ReO₃)

Executive Summary

Rhenium trioxide (ReO₃) is a remarkable material, distinguished by its simple cubic perovskite-like crystal structure and its unique status as a highly conductive metal oxide. Its electronic properties, comparable to those of noble metals, combined with its catalytic activity and open lattice structure, make it a subject of significant interest in materials science, catalysis, and electronics. This technical guide provides an in-depth overview of the theoretical studies and computational modeling approaches used to understand and predict the properties of ReO₃. It covers its fundamental structural and electronic characteristics, the computational workflows employed in its study, its defect chemistry, ion transport phenomena, and its applications in catalysis. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage computational modeling in the exploration and application of this unique oxide.

Structural and Electronic Properties

ReO₃ crystallizes in a simple cubic structure with the space group Pm-3m. This structure can be visualized as a perovskite (ABO₃) lattice with the A-site cation completely vacant.[1] This arrangement consists of a regular, three-dimensional network of corner-sharing ReO₆ octahedra.[2] This open framework is not only responsible for some of its unique physical properties, such as negative thermal expansion, but also allows for the intercalation of ions, a key feature for electrochemical applications.[1][3]

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in accurately determining its structural parameters. Hybrid Hartree-Fock/DFT functionals, such as B3LYP, have shown excellent agreement with experimental findings.[4]

Table 1: Structural Parameters of Cubic ReO₃

| Parameter | Experimental Value (Å) | Calculated Value (Å) | Computational Method |

| Lattice Constant (a) | 3.747 - 3.75 | 3.758 | B3LYP[4] |

| 3.796 | GGA[5] | ||

| Re-O Bond Length | 1.875 | 1.88 | Materials Project[2] |

Unlike most metal oxides, which are semiconductors or insulators, ReO₃ exhibits high metallic conductivity.[2] This property arises from its unique electronic band structure. The states near the Fermi level are formed by a hybrid of Rhenium 5d and Oxygen 2p orbitals.[2] Specifically, the Re 5d t₂g and O 2pπ states form partially filled conduction bands, leading to its metallic character.[2] First-principles calculations have been crucial in elucidating this behavior. While standard DFT approaches like the Generalized Gradient Approximation (GGA) capture the general features, the use of more advanced hybrid functionals has been found necessary to provide a more accurate description of the electronic states and Fermi surface, showing excellent agreement with experimental data from photoemission spectroscopy.[2]

Table 2: Key Electronic Properties of ReO₃

| Property | Description | Computational Insight |

| Conductivity | Metallic | Partially filled conduction bands derived from Re 5d and O 2p orbitals crossing the Fermi level.[6][7] |

| Band Gap | Not applicable (Metallic) | While a B3LYP calculation yields a Γ-point gap of 5.76 eV, this represents the separation between bonding and antibonding bands, not a true electronic band gap as the material is metallic.[4] |

| Density of States (DOS) at Fermi Level | Non-zero | Confirms metallic nature. Hybrid functionals provide a more accurate DOS compared to experimental spectra.[8] |

Computational Modeling: A General Workflow

Density Functional Theory (DFT) is the most prominent computational tool for investigating the properties of ReO₃. It allows for the accurate calculation of ground-state properties such as crystal structure, electronic band structure, and formation energies. For more complex properties, such as band alignments in heterostructures or the energetics of charged defects, hybrid functionals or corrections like DFT+U are often employed to overcome the tendency of standard functionals like GGA to underestimate band gaps and misrepresent localized electronic states.[6][8]

A typical workflow for the computational analysis of a crystalline material like ReO₃ using DFT is outlined below.

Defect Chemistry and Ion Transport

The open cubic lattice of ReO₃ makes it a fascinating host for point defects and intercalating ions. The presence of defects, particularly oxygen vacancies, is believed to be critical for its catalytic activity.

Oxygen Vacancies